Cas no 484019-96-7 (2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one)
![2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/484019-96-7x500.png)
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethan-1-one
- Ethanone, 2-[[5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)-
- SR-01000907153-1
- F0594-0446
- AKOS000662104
- SR-01000907153
- 484019-96-7
- 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
- 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
-
- インチ: 1S/C19H25N3O2S/c1-19(2,3)15-9-7-14(8-10-15)17-20-21-18(24-17)25-13-16(23)22-11-5-4-6-12-22/h7-10H,4-6,11-13H2,1-3H3
- InChIKey: QTVOSQBXWGRSIR-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCCCC1)CSC1=NN=C(C2=CC=C(C(C)(C)C)C=C2)O1
計算された属性
- 精确分子量: 359.16674822g/mol
- 同位素质量: 359.16674822g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 440
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 84.5Ų
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0594-0446-5mg |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-10mg |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-3mg |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-1mg |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-10μmol |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-40mg |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-2μmol |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-15mg |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-5μmol |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0594-0446-4mg |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one |
484019-96-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-oneに関する追加情報
Introduction to Compound with CAS No. 484019-96-7 and Its Applications in Modern Chemical Biology
Compound with the CAS number 484019-96-7 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The chemical name of this compound is 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one, which suggests a complex and intricate structure. This introduction aims to provide a comprehensive overview of the compound, its potential applications, and how it aligns with the latest advancements in the field.
The structure of the compound features several key functional groups that contribute to its unique properties. The presence of a piperidin-1-yl moiety indicates that it may exhibit favorable interactions with biological targets, making it a promising candidate for drug development. Additionally, the 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl group adds a layer of complexity that could influence its reactivity and binding affinity.
In recent years, there has been a growing interest in oxadiazole derivatives due to their diverse biological activities. Oxadiazoles are known for their ability to act as scaffolds in medicinal chemistry, providing a framework for designing molecules with enhanced pharmacological properties. The compound in question is no exception and has been explored for its potential in various therapeutic areas.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways. The combination of the piperidin-1-yl and sulfanyl groups suggests that it may interact with enzymes or receptors in a manner that could lead to therapeutic effects. For instance, such compounds have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
The pharmaceutical industry has been increasingly leveraging computational methods and high-throughput screening to identify novel drug candidates. The compound with CAS No. 484019-96-7 fits well into this landscape, as its unique structure may offer advantages over existing drugs. Researchers are particularly interested in how its scaffold can be modified to improve solubility, bioavailability, and target specificity.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. By understanding how different parts of the molecule contribute to its biological activity, scientists can make informed decisions about how to optimize it. The compound’s structure provides a rich starting point for such investigations, with multiple sites available for modification.
In addition to its potential as a drug candidate, this compound may also find applications in materials science and industrial chemistry. The presence of functional groups like the sulfanyl moiety can make it useful in synthesizing more complex molecules or as an intermediate in various chemical reactions.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, are being employed to streamline the process. These methods not only improve efficiency but also allow for better control over reaction conditions.
The development of new analytical techniques has also played a crucial role in studying compounds like this one. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the structure and properties of molecules. These tools are essential for confirming the identity of the compound and understanding its behavior.
Ethical considerations are always important in pharmaceutical research, and this compound is no exception. Researchers must ensure that their studies are conducted responsibly, with appropriate safeguards to protect human health and the environment. This includes rigorous testing for toxicity and side effects before moving from preclinical studies to clinical trials.
The future prospects for this compound are promising, given its unique structure and potential applications. As research continues, we can expect to see more detailed information emerge about its biological activities and how it can be best utilized in therapeutic contexts. Collaborative efforts between academia and industry will be key to translating these findings into tangible benefits for patients.
484019-96-7 (2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one) Related Products
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)




